

physical and chemical properties of 3-Hydroxy-2-iodo-6-methylpyridine

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Compound of Interest

Compound Name: *3-Hydroxy-2-iodo-6-methylpyridine*

Cat. No.: *B185291*

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An In-depth Technical Guide to 3-Hydroxy-2-iodo-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **3-Hydroxy-2-iodo-6-methylpyridine** (CAS No. 23003-30-7). This versatile heterocyclic compound serves as a crucial intermediate in the synthesis of a wide range of molecules with applications in medicinal chemistry and materials science. This document consolidates available data on its properties, synthesis, reactivity, and known applications to support ongoing research and development efforts.

Chemical Identity and Physical Properties

3-Hydroxy-2-iodo-6-methylpyridine, also known by its IUPAC name 2-iodo-6-methylpyridin-3-ol, is a substituted pyridine derivative. Its fundamental properties are summarized below.

| Property | Value | Source(s) |
|-------------------|-----------------------------------|---------------------|
| Molecular Formula | C ₆ H ₆ INO | [1] |
| Molecular Weight | 235.02 g/mol | [1] |
| CAS Number | 23003-30-7 | [1] |
| Appearance | Light yellow to yellow powder | [2] |
| Melting Point | 197-199 °C (lit.) | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |

Computed Physicochemical Properties:

| Property | Value | Source(s) |
|--------------------------------|---------------------|---------------------|
| XLogP3-AA | 1.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 234.94941 Da | [1] |
| Topological Polar Surface Area | 33.1 Å ² | [1] |

Spectroscopic Data

The structural characterization of **3-Hydroxy-2-iodo-6-methylpyridine** is supported by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹ H NMR (300 MHz, CDCl ₃) | ¹³ C NMR (101 MHz, CDCl ₃) |
|--|---|
| δ 7.11 (1H, d, J=8.0 Hz, ArH) | δ 152.5 |
| δ 6.98 (1H, d, J=8.0 Hz, ArH) | δ 150.4 |
| δ 2.47 (3H, s, CH ₃) | δ 124.1 |
| δ 122.0 | |
| δ 110.3 | |
| δ 23.2 | |
| Source:[3] | |

Mass Spectrometry (MS)

The mass spectrum of **3-Hydroxy-2-iodo-6-methylpyridine** shows a molecular ion peak consistent with its molecular weight.

| Technique | Major Peaks (m/z) | Source(s) |
|-------------------------------|--------------------------|-----------|
| Electrospray Ionization (ESI) | 234.0 [M-H] ⁻ | [3] |
| Mass Spectrometry | 235, 108 | [1] |

Infrared (IR) Spectroscopy

While a specific experimental spectrum is not available in the cited literature, the expected characteristic IR absorption bands for **3-Hydroxy-2-iodo-6-methylpyridine**, based on its functional groups, are as follows:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm ⁻¹) ** |
|--------------------------|------------------|--|
| O-H (Phenolic) | Stretching | 3200-3600 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Methyl) | Stretching | 2850-3000 |
| C=C, C=N (Pyridine ring) | Stretching | 1400-1600 |
| C-O (Phenolic) | Stretching | 1200-1300 |
| C-I | Stretching | 500-600 |

Synthesis of 3-Hydroxy-2-iodo-6-methylpyridine

The synthesis of **3-Hydroxy-2-iodo-6-methylpyridine** is typically achieved through the regioselective iodination of a 3-hydroxypyridine precursor. Two detailed experimental protocols are provided below.

Experimental Protocol 1: Iodination of 3-Hydroxy-6-methylpyridine

This protocol describes the iodination of 3-hydroxy-6-methylpyridine in an aqueous medium.

Materials:

- 3-Hydroxy-6-methylpyridine
- Sodium carbonate (Na₂CO₃)
- Iodine (I₂)
- Hydrochloric acid (HCl), aqueous solution
- Water

Procedure:

- To a solution of 3-hydroxy-6-methylpyridine (11.0 g, 100 mmol) and sodium carbonate (22.3 g, 210 mmol) in water, add iodine (25.4 g, 100 mmol) with stirring at 20 °C.[4]
- Continue stirring for 1 hour, by which time the color of the iodine should have disappeared.[4]
- Carefully add aqueous HCl until the pH of the solution is approximately 3.[4]
- Filter the resulting solid and dry to yield the crude 2-iodo-3-hydroxy-6-methylpyridine product.[4]

Experimental Protocol 2: Iodination of 2-Methyl-5-hydroxypyridine

This alternative protocol utilizes a mixed solvent system for the iodination of the isomeric precursor, 2-methyl-5-hydroxypyridine.

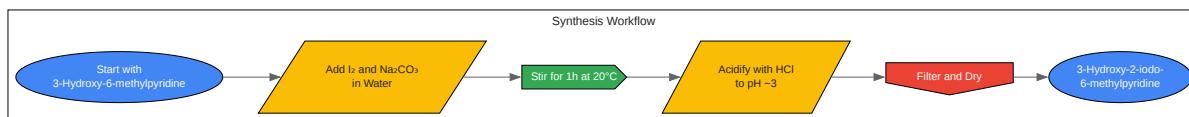
Materials:

- 2-Methyl-5-hydroxypyridine
- Iodine (I₂)
- Sodium bicarbonate (NaHCO₃)
- Tetrahydrofuran (THF)
- Water
- 5% Sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

- Add iodine (5.2 g, 20 mmol, 1.1 eq.) and sodium bicarbonate (1.68 g, 20 mmol, 1.1 eq.) to a stirring solution of 2-methyl-5-hydroxypyridine (2.0 g, 18 mmol, 1.0 eq.) in a 1:1 mixture of THF/H₂O (30 mL).[3]
- Stir the black reaction mixture for 48 hours.[3]

- Add a 5% solution of $\text{Na}_2\text{S}_2\text{O}_3$ dropwise until the mixture becomes colorless and a white precipitate forms.[3]
- Remove the precipitate by filtration and dry in a desiccator in vacuo to yield the product as a white solid (yield: 3.14 g, 74%).[3]



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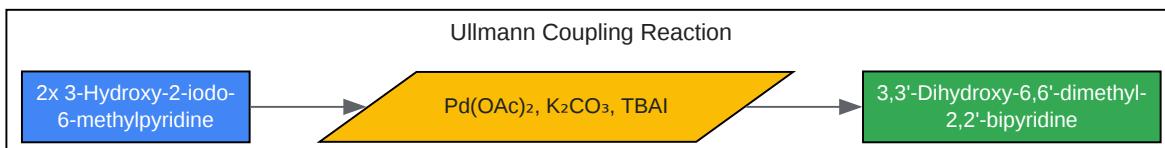
Caption: Workflow for the synthesis of **3-Hydroxy-2-iodo-6-methylpyridine**.

Chemical Reactivity and Applications in Synthesis

3-Hydroxy-2-iodo-6-methylpyridine is a valuable building block in organic synthesis, primarily due to the reactivity of the iodo and hydroxyl groups, which allows for a variety of coupling and substitution reactions.

Ullmann Coupling

The iodo-substituent facilitates Ullmann-type homocoupling reactions to form bipyridine structures. This is a key step in the synthesis of more complex ligands for coordination chemistry.[3]

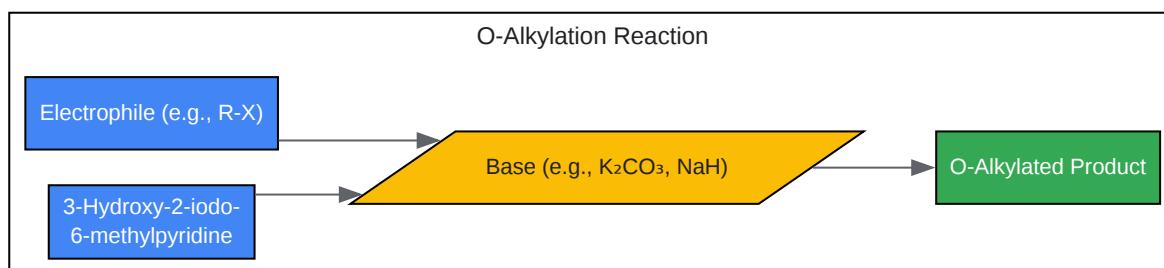
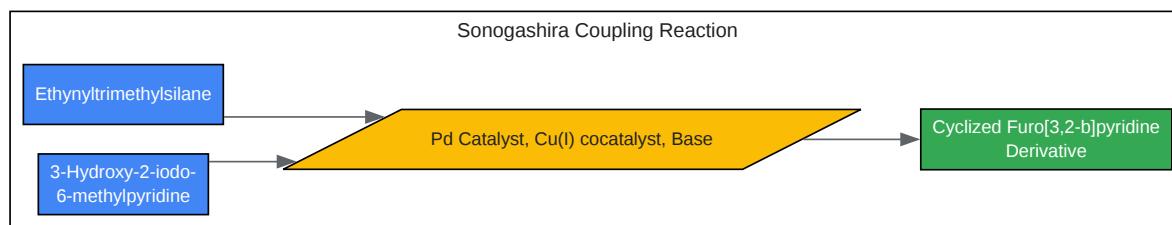


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Caption: Ullmann homocoupling of 3-Hydroxy-2-iodo-6-methylpyridine.

Sonogashira Coupling

The carbon-iodine bond is susceptible to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with terminal alkynes. This reaction is pivotal in constructing more elaborate molecular frameworks.[5]



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